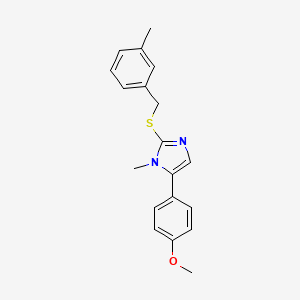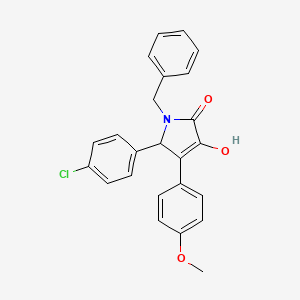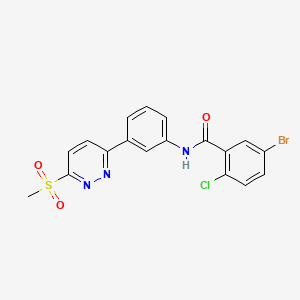
5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylbenzylthio group attached to the imidazole ring. These structural features contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using appropriate methoxy-substituted benzene derivatives.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the imidazole derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted imidazole derivatives
科学的研究の応用
5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
- 1-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thio-1H-imidazole
- 5-(4-methoxyphenyl)-1-methyl-2-(benzylthio)-1H-imidazole
- 5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole
Uniqueness
5-(4-methoxyphenyl)-1-methyl-2-((3-methylbenzyl)thio)-1H-imidazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, while the thioether linkage provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C19H20N2OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-1-methyl-2-[(3-methylphenyl)methylsulfanyl]imidazole |
InChI |
InChI=1S/C19H20N2OS/c1-14-5-4-6-15(11-14)13-23-19-20-12-18(21(19)2)16-7-9-17(22-3)10-8-16/h4-12H,13H2,1-3H3 |
InChIキー |
SRCKEASNRQAIGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline](/img/structure/B11277993.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11278002.png)

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11278011.png)
![N-(5-chloro-2-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11278013.png)
![2-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)acetamide](/img/structure/B11278019.png)
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11278024.png)
![N-(3-Ethylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11278028.png)
![N-(4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11278034.png)
![2-Methoxyethyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11278039.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11278046.png)
![N-(2-Fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B11278048.png)
